N-Pentanoyl-L-homoserine lactone
Overview
Description
N-Pentanoyl-L-homoserine lactone: is a small diffusible signaling molecule and a member of the N-acyl-homoserine lactone family. These compounds are involved in quorum sensing, a process that bacteria use to coordinate gene expression and cellular metabolism based on their population density .
Mechanism of Action
Target of Action
N-Pentanoyl-L-homoserine lactone (C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They play a crucial role in quorum sensing, a process that allows bacteria to sense population density and coordinate collective behaviors .
Mode of Action
This compound, as a small diffusible signaling molecule, passively diffuses across the bacterial envelope and accumulates intracellularly at high bacterial densities . It may bind to a protein related to the LuxR protein of V. fischeri and causes cell density-dependent gene expression .
Biochemical Pathways
The AHLs, including this compound, are involved in controlling gene expression and cellular metabolism . This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production .
Pharmacokinetics
It is known to be a small, diffusible molecule , suggesting that it may have good bioavailability
Result of Action
The action of this compound results in a variety of phenotypes including biofilm formation and virulence factor production . By controlling gene expression and cellular metabolism, it can significantly influence the behavior and characteristics of bacterial populations .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the effects of different AHLs, including this compound, were found to be significantly different at room temperature and low temperature . The residual amount of exogenous AHLs at room temperature was lower than that at low temperature . This suggests that temperature and other environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
N-Pentanoyl-L-homoserine lactone plays a significant role in biochemical reactions, particularly in the regulation of gene expression and cellular metabolism . It interacts with various enzymes and proteins, influencing their activity and function. The nature of these interactions is typically regulatory, with this compound acting as a signaling molecule .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of bacterial quorum sensing signaling systems, which can inhibit pathogenesis and represent a new approach to antimicrobial therapy in the treatment of infectious diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to specific biomolecules, influencing their activity and function . This can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of N-acyl homoserine lactones typically involves the condensation of an acyl chain derived from a fatty acid and a homoserine lactone derived from S-adenosyl-L-methionine.
Enzymatic Method: An enzymatic method using immobilized Candida antarctica lipase has been developed. This method involves the reaction of L-homoserine lactone hydrochloride with trimethylamine, an appropriate fatty acid, and a carbodiimide type compound.
Industrial Production Methods: Industrial production methods for N-acyl homoserine lactones are not extensively documented, but they likely involve similar synthetic routes as described above, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Pentanoyl-L-homoserine lactone can undergo oxidation reactions, particularly at the acyl chain.
Reduction: Reduction reactions can also occur, affecting the acyl chain or the lactone ring.
Substitution: Substitution reactions can take place, especially at the acyl chain or the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: N-Pentanoyl-L-homoserine lactone is used in the study of quorum sensing and its role in bacterial communication and gene regulation .
Biology: In biological research, this compound is used to study bacterial behavior, including biofilm formation, motility, and virulence .
Medicine: Research into quorum sensing inhibitors, which target N-acyl homoserine lactones, is ongoing as a potential strategy for combating bacterial infections .
Industry: In industrial applications, N-acyl homoserine lactones are studied for their role in biofilm formation, which can impact processes such as wastewater treatment and bioremediation .
Comparison with Similar Compounds
- N-Butanoyl-L-homoserine lactone
- N-Hexanoyl-L-homoserine lactone
- N-(3-oxodecanoyl)-L-homoserine lactone
- N-(3-oxododecanoyl)-L-homoserine lactone
Comparison: N-Pentanoyl-L-homoserine lactone is unique in its specific acyl chain length, which affects its binding affinity and specificity for receptor proteins. This specificity can influence the types of bacterial behaviors it regulates, making it distinct from other N-acyl homoserine lactones .
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-7-5-6-13-9(7)12/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMURGDHGARTN-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@H]1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.